molecular formula C12H9ClFNO3S B14840026 6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride

6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride

Katalognummer: B14840026
Molekulargewicht: 301.72 g/mol
InChI-Schlüssel: UNOZLRPSACRGRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 6-position, a fluorine atom at the 4-position, and a sulfonyl chloride group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Wissenschaftliche Forschungsanwendungen

6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets such as enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Benzyloxy)-2-chloropyridine: Similar structure but lacks the fluorine atom and sulfonyl chloride group.

    4-Fluoro-2-sulfonyl chloride pyridine: Similar structure but lacks the benzyloxy group.

    6-(Benzyloxy)-4-fluoropyridine: Similar structure but lacks the sulfonyl chloride group.

Uniqueness

6-(Benzyloxy)-4-fluoropyridine-2-sulfonyl chloride is unique due to the presence of all three functional groups (benzyloxy, fluorine, and sulfonyl chloride) on the pyridine ring. This combination of substituents imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C12H9ClFNO3S

Molekulargewicht

301.72 g/mol

IUPAC-Name

4-fluoro-6-phenylmethoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C12H9ClFNO3S/c13-19(16,17)12-7-10(14)6-11(15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

UNOZLRPSACRGRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.